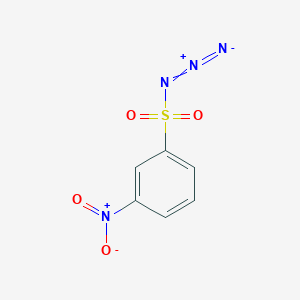
N-diazo-3-nitro-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(m-Nitrophenylsulfonyl) azide is an organic compound characterized by the presence of a nitro group (NO₂) attached to a phenyl ring, which is further connected to a sulfonyl azide group (SO₂N₃)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (m-Nitrophenylsulfonyl) azide can be synthesized through the nucleophilic substitution reaction of sulfonyl chlorides with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions . The general reaction scheme is as follows:
[ \text{R-SO₂Cl} + \text{NaN₃} \rightarrow \text{R-SO₂N₃} + \text{NaCl} ]
Industrial Production Methods: Industrial production of sulfonyl azides, including (m-Nitrophenylsulfonyl) azide, often involves the use of polyethylene glycol (PEG-400) as an eco-friendly reaction medium. This method enhances the reaction efficiency and yield while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: (m-Nitrophenylsulfonyl) azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes.
Major Products:
Substitution: Formation of alkyl or aryl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Applications De Recherche Scientifique
(m-Nitrophenylsulfonyl) azide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in the development of pharmaceuticals and diagnostic tools.
Industry: Applied in material sciences for polymer cross-linking and the production of high-energy materials.
Mécanisme D'action
The mechanism of action of (m-Nitrophenylsulfonyl) azide primarily involves its reactivity as an azide group. The azide group can act as a nucleophile in substitution reactions, a reducing agent in reduction reactions, and a dipole in cycloaddition reactions . The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
- Phenylsulfonyl azide
- Benzylsulfonyl azide
- Tosyl azide
Comparison: (m-Nitrophenylsulfonyl) azide is unique due to the presence of the nitro group, which can influence its reactivity and stability compared to other sulfonyl azides. The nitro group can also provide additional functionality for further chemical modifications .
Propriétés
Numéro CAS |
6647-85-4 |
|---|---|
Formule moléculaire |
C6H4N4O4S |
Poids moléculaire |
228.19 g/mol |
Nom IUPAC |
N-diazo-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4N4O4S/c7-8-9-15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4H |
Clé InChI |
WGTKCHUGTQBBMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















